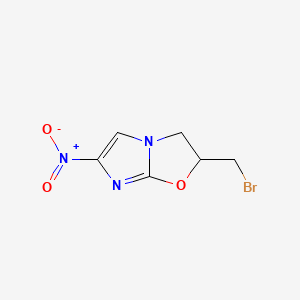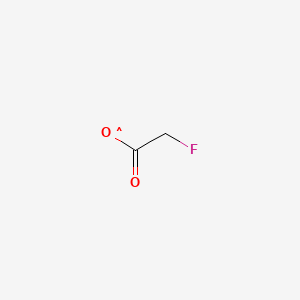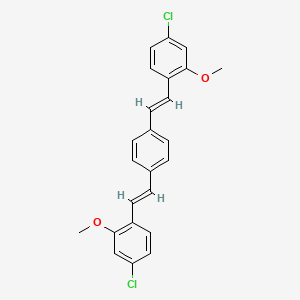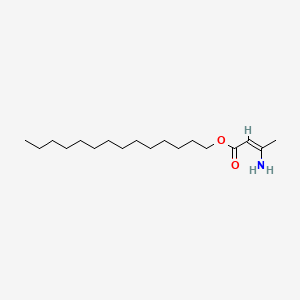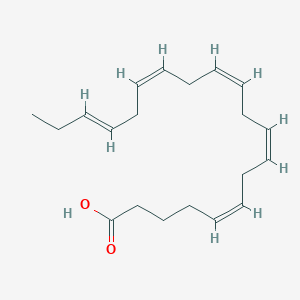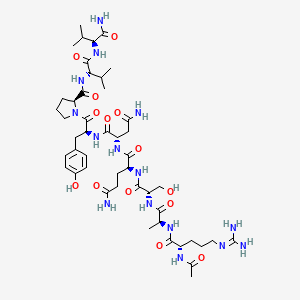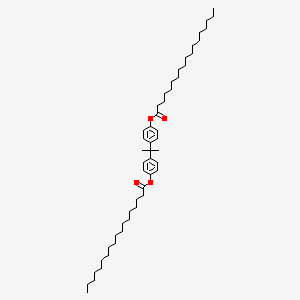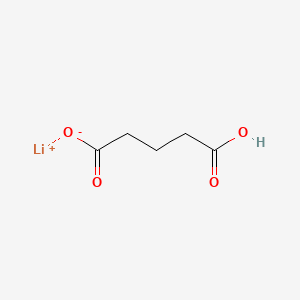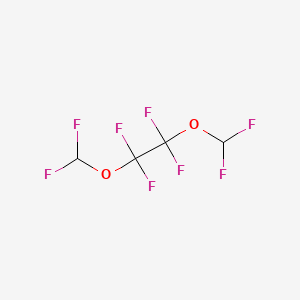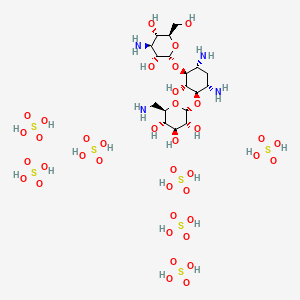
Kanamycin A heptakis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kanamycin A heptakis(sulphate) is a derivative of kanamycin A, an aminoglycoside antibiotic. Kanamycin A is known for its effectiveness against a wide range of bacterial infections, including those caused by Escherichia coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species . It is commonly used in clinical settings to treat severe bacterial infections and tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanamycin A is typically isolated from the bacterium Streptomyces kanamyceticus . The preparation of kanamycin A heptakis(sulphate) involves the reaction of kanamycin A with sulfuric acid to form the heptakis(sulphate) salt. The reaction conditions include dissolving kanamycin A in water and adding sulfuric acid under controlled temperature and pH conditions to ensure complete sulfation .
Industrial Production Methods: Industrial production of kanamycin A heptakis(sulphate) follows a similar process but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by purification and sulfation to obtain the heptakis(sulphate) salt. The final product is then crystallized, dried, and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Kanamycin A heptakis(sulphate) undergoes various chemical reactions, including:
Oxidation: Kanamycin A can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on kanamycin A, potentially affecting its activity.
Substitution: Substitution reactions, such as acetylation, can occur at the amino groups of kanamycin A, leading to modified derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acetylation can be achieved using acetic anhydride under mild conditions.
Major Products: The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties .
Scientific Research Applications
Kanamycin A heptakis(sulphate) has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to kanamycin but more effective against Pseudomonas aeruginosa.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness: Kanamycin A heptakis(sulphate) is unique due to its specific sulfation, which may enhance its solubility and stability compared to other aminoglycosides. This modification can also influence its pharmacokinetic properties and antibacterial activity .
Properties
CAS No. |
94108-19-7 |
|---|---|
Molecular Formula |
C18H50N4O39S7 |
Molecular Weight |
1171.1 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.7H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;7*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;7*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;;;;;/m1......./s1 |
InChI Key |
BXURHQZDJMPGHT-ROEJTCLISA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
